3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
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Overview
Description
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a compound that combines the structural elements of piperidine-2,6-dione and hydroxy-substituted isoindolinone. This compound is often referred to as hydroxythalidomide and is a derivative of thalidomide
Preparation Methods
The synthesis of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of piperidine-2,6-dione with a hydroxy-substituted isoindolinone under specific reaction conditions . The reaction typically requires a solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is unique due to its combination of piperidine-2,6-dione and hydroxy-substituted isoindolinone structures. Similar compounds include:
Thalidomide: The parent compound from which hydroxythalidomide is derived.
Lenalidomide: A derivative of thalidomide with improved therapeutic properties and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer and immunomodulatory effects.
These compounds share structural similarities but differ in their specific functional groups and therapeutic profiles, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(18)6-5-10(14(15)20)16-7-9-8(13(16)19)3-2-4-11(9)17/h2-4,10,17H,5-7H2,1H3 |
InChI Key |
NLEHCYDQIHRHGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
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